Locusta myotropin lom-AG

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Locusta myotropin lom-AG is a neuropeptide that has been identified in the central nervous system of the locust. It is known to play a crucial role in the regulation of feeding behavior in insects. Lom-AG has been extensively studied due to its potential as a target for insect control.

Mécanisme D'action

Locusta myotropin lom-AG acts on the central nervous system of insects by binding to specific receptors located on the surface of neurons. The binding of lom-AG to its receptors results in the activation of intracellular signaling pathways, leading to changes in neuronal activity and behavior.

Effets Biochimiques Et Physiologiques

Locusta myotropin lom-AG has been shown to regulate feeding behavior in insects by reducing food intake and increasing the duration of inter-meal intervals. It has also been shown to affect the metabolism of lipids and carbohydrates in insects, leading to changes in energy balance.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Locusta myotropin lom-AG in lab experiments offers several advantages, including its well-defined structure, high potency, and specificity for insect receptors. However, the use of lom-AG in experiments is limited by its high cost and the need for specialized equipment and expertise for its synthesis and purification.

Orientations Futures

There are several future directions for research on Locusta myotropin lom-AG. One area of interest is the development of insecticides that target lom-AG receptors. Another area of interest is the potential use of lom-AG as a therapeutic target for the treatment of obesity and related metabolic disorders. Additionally, further research is needed to understand the precise mechanisms of action of lom-AG and its effects on energy balance and metabolism in insects.

Méthodes De Synthèse

The synthesis of Locusta myotropin lom-AG involves the use of solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific group to prevent unwanted reactions. The final product is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC).

Applications De Recherche Scientifique

Locusta myotropin lom-AG has been extensively studied due to its potential as a target for insect control. It has been shown to regulate feeding behavior in insects, making it an attractive target for the development of insecticides. Lom-AG has also been studied for its potential as a therapeutic target for the treatment of obesity and related metabolic disorders.

Propriétés

Numéro CAS |

133337-29-8 |

|---|---|

Nom du produit |

Locusta myotropin lom-AG |

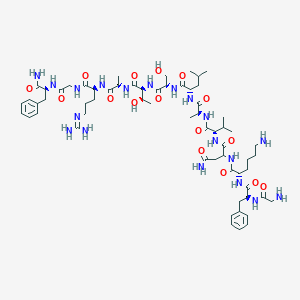

Formule moléculaire |

C62H99N19O16 |

Poids moléculaire |

1366.6 g/mol |

Nom IUPAC |

2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |

InChI |

InChI=1S/C62H99N19O16/c1-32(2)25-42(77-53(89)35(6)71-60(96)49(33(3)4)80-58(94)44(28-46(65)84)78-55(91)40(21-14-15-23-63)76-57(93)43(74-47(85)29-64)27-38-19-12-9-13-20-38)56(92)79-45(31-82)59(95)81-50(36(7)83)61(97)72-34(5)52(88)75-39(22-16-24-69-62(67)68)54(90)70-30-48(86)73-41(51(66)87)26-37-17-10-8-11-18-37/h8-13,17-20,32-36,39-45,49-50,82-83H,14-16,21-31,63-64H2,1-7H3,(H2,65,84)(H2,66,87)(H,70,90)(H,71,96)(H,72,97)(H,73,86)(H,74,85)(H,75,88)(H,76,93)(H,77,89)(H,78,91)(H,79,92)(H,80,94)(H,81,95)(H4,67,68,69)/t34-,35-,36+,39-,40-,41-,42-,43-,44?,45-,49-,50-/m0/s1 |

Clé InChI |

MJFBBKFOFMSTNF-KHZGWRAISA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C(CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |

SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

SMILES canonique |

CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |

Séquence |

GFKNVALSTARGF |

Synonymes |

Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 Locusta migratoria accessory gland myotropin I Locusta myotropin Lom-AG Lom-AG-MT-I Lom-AG-myotropin |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.